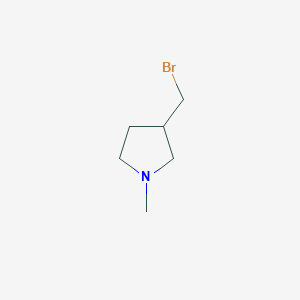

3-(Bromomethyl)-1-methylpyrrolidine

CAS No.: 1330756-17-6

Cat. No.: VC2934383

Molecular Formula: C6H12BrN

Molecular Weight: 178.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1330756-17-6 |

|---|---|

| Molecular Formula | C6H12BrN |

| Molecular Weight | 178.07 g/mol |

| IUPAC Name | 3-(bromomethyl)-1-methylpyrrolidine |

| Standard InChI | InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 |

| Standard InChI Key | XMDSIBKGPUQEBM-UHFFFAOYSA-N |

| SMILES | CN1CCC(C1)CBr |

| Canonical SMILES | CN1CCC(C1)CBr |

Introduction

Chemical Identity and Structural Properties

3-(Bromomethyl)-1-methylpyrrolidine features a pyrrolidine ring substituted with a methyl group at the 1-position and a bromomethyl (-CH₂Br) group at the 3-position. This structural arrangement confers unique chemical properties that make it valuable in various synthetic applications. The compound's molecular formula is C₆H₁₂BrN, with a molecular weight of 178.07 g/mol.

Physical and Chemical Characteristics

The compound possesses several notable physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂BrN |

| Molecular Weight | 178.07 g/mol |

| IUPAC Name | 3-(bromomethyl)-1-methylpyrrolidine |

| InChI Key | XMDSIBKGPUQEBM-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1)CBr |

The bromine atom in this compound plays a crucial role in its reactivity, particularly in nucleophilic substitution reactions. The presence of this leaving group makes it an effective alkylating agent in various synthetic transformations.

Structural Characterization

For structural confirmation and purity assessment, several analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information, with characteristic signals for the bromomethyl group (typically appearing at δ ~3.5–4.0 ppm) and the methyl-substituted pyrrolidine ring (δ ~2.2–3.0 ppm).

-

Mass spectrometry confirms the molecular weight through the detection of characteristic [M+H]⁺ peaks.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods are used to assess purity, often requiring >97% purity for research-grade material.

Biological Activities and Mechanisms of Action

3-(Bromomethyl)-1-methylpyrrolidine has demonstrated several biological activities that have attracted interest in medicinal chemistry and pharmaceutical research.

Antimicrobial Properties

Research has revealed significant antimicrobial activity for this compound against various bacterial strains, including some resistant bacteria. In vitro assays have demonstrated promising minimum inhibitory concentration (MIC) values, indicating potential therapeutic applications.

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

These antimicrobial properties suggest potential utility in developing novel antibacterial agents, particularly given the growing challenge of antimicrobial resistance.

Mechanisms of Biological Activity

The biological activity of 3-(Bromomethyl)-1-methylpyrrolidine can be attributed to several mechanisms:

-

Enzyme Interaction: The compound may interact with specific enzymes, potentially inhibiting or activating their functions. Similar compounds have been shown to affect metabolic pathways by modulating enzyme activities involved in key biochemical processes.

-

Cell Signaling Modulation: Research suggests that this compound could influence cell signaling pathways, affecting gene expression and cellular metabolism. Such interactions may lead to alterations in cellular responses to various stimuli.

Applications in Scientific Research

3-(Bromomethyl)-1-methylpyrrolidine serves as a versatile building block in multiple scientific disciplines, with applications extending from organic synthesis to material development.

Organic Synthesis

The compound functions as a valuable intermediate in synthesizing more complex molecules. Its unique structure allows participation in various chemical reactions, making it important in developing pharmaceuticals and agrochemicals. The bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Medicinal Chemistry Applications

In drug development, 3-(Bromomethyl)-1-methylpyrrolidine has shown promise, especially for targeting neurological and psychiatric disorders. Its ability to interact with molecular targets such as neurotransmitter receptors suggests potential for modulating biochemical pathways. Studies indicate that this compound can influence binding affinities, which is crucial for developing neuropharmacological agents aimed at treating conditions like anxiety and depression.

Biological Research

Research has demonstrated that this compound exhibits significant biological activities. It has been employed in studies investigating the structure-activity relationship (SAR) of pyrrolidine derivatives, providing insights into how structural modifications affect biological efficacy. For example, research on derivatives of 1-methylpyrrolidine assessed their antimicrobial properties, indicating potential applications as novel fungicides.

Catalysis and Material Science

Beyond pharmaceutical applications, 3-(Bromomethyl)-1-methylpyrrolidine is utilized in synthesizing catalysts for asymmetric synthesis. Research by Ward et al. (2002) highlighted its application in developing C2 symmetric bipyridyl imidazolidinone and oxazaborolidine derivatives, demonstrating its versatility in catalysis and material science.

Industrial Applications

The compound has found utility in industrial applications, particularly in corrosion inhibition. Studies have evaluated cationic surfactants derived from 1-methylpyrrolidine for their effectiveness in preventing corrosion in carbon steel pipelines used in oil and gas industries. Research findings indicate that inhibition efficiency increases with the concentration of the inhibitors, highlighting practical applications in industrial settings.

The following table summarizes key applications of 3-(Bromomethyl)-1-methylpyrrolidine:

| Application Area | Description | Key Research Findings |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | General synthesis applications |

| Medicinal Chemistry | Potential drug development for neurological disorders | Binding affinity studies |

| Biological Studies | Investigation of biological activity and structure-activity relationships | Antimicrobial research |

| Chemical Synthesis | Catalysts for asymmetric synthesis | Ward et al. (2002) |

| Corrosion Inhibition | Effective cationic surfactants for protecting pipelines | Hegazy et al. (2016) |

Synthetic Methods and Reaction Pathways

The synthesis of 3-(Bromomethyl)-1-methylpyrrolidine typically involves alkylation or bromination of pyrrolidine derivatives. Understanding these synthetic pathways is crucial for researchers working with this compound.

Common Synthetic Routes

The compound is typically synthesized via alkylation or bromination of pyrrolidine derivatives. For example, allylic bromides such as 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine derivatives are alkylated in polar aprotic solvents like acetonitrile under reflux conditions. Reaction parameters (e.g., solvent choice, temperature, and stoichiometry) must be optimized to avoid side reactions like over-alkylation or decomposition.

Typical Reactions as an Alkylating Agent

The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling alkylation of amines, thiols, or carboxylates. For instance, it is used to functionalize phenolic acids (e.g., caffeic acid derivatives) by displacing bromide in the presence of a base like K₂CO₃. Reaction monitoring via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to track progress and prevent undesired by-products.

Comparison with Structurally Similar Compounds

To better understand the distinctive properties of 3-(Bromomethyl)-1-methylpyrrolidine, it is valuable to compare it with structurally similar compounds.

3-Bromo-1-methylpyrrolidine (CAS: 10603-45-9)

This compound has the molecular formula C₅H₁₀BrN. Key differences include:

-

Reactivity: 3-Bromo-1-methylpyrrolidine acts as a nucleophile in substitution reactions due to the tertiary bromine. It is less reactive in alkylation compared to 3-(Bromomethyl)-1-methylpyrrolidine.

-

Safety: It is moisture-sensitive and requires inert storage conditions.

1-Boc-3-(bromomethyl)pyrrolidine (CAS: 305329-97-9)

This compound has the molecular formula C₁₀H₁₈BrNO₂. Key differences include:

-

Applications: 1-Boc-3-(bromomethyl)pyrrolidine is preferred in peptide synthesis or multi-step reactions where amine protection is critical.

3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 281192-91-4)

This compound has the molecular formula C₈H₇BrN₂. Key differences include:

-

Applications: It is used in medicinal chemistry for kinase inhibitor development due to its planar, heteroaromatic structure.

(3S)-3-Bromo-1-methylpyrrolidine (CAS: 1353993-86-8)

This compound has the molecular formula C₅H₁₀BrN with a molecular weight of 164.044 g/mol. Notable properties include:

-

Physical characteristics: Density of 1.4±0.1 g/cm³, boiling point of 149.5±33.0 °C at 760 mmHg, and flash point of 44.2±25.4 °C .

-

Structural differences: This compound contains a bromine atom directly attached to the pyrrolidine ring at the 3-position, rather than to a methyl group as in 3-(Bromomethyl)-1-methylpyrrolidine. Additionally, it has a specific stereochemistry (S configuration) .

Comparative Analysis of Related Compounds

Research findings and trends indicate that:

-

Aromatic brominated compounds (e.g., pyrrolo[2,3-b]pyridines) are pivotal in metal-catalyzed cross-couplings, a trend driven by their compatibility with palladium catalysts.

-

Bicyclic brominated compounds (e.g., imidazopyridazines) are gaining traction in kinase-targeted therapies due to their balanced lipophilicity and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume